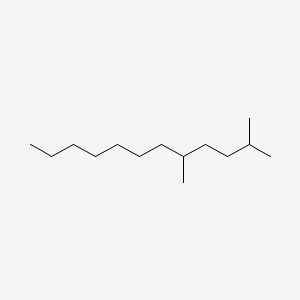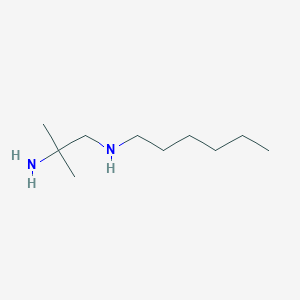
Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a bromophenylsulfonyl moiety. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate typically involves multiple steps, including acylation, sulfonation, and substitution reactions. One common method starts with piperidin-4-ylmethanol, which undergoes acylation to form an intermediate. This intermediate is then subjected to sulfonation using a sulfonyl chloride reagent, followed by substitution with a bromophenyl group to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a tool for modifying biomolecules.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways and processes, making the compound useful in research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Another piperidine derivative with similar structural features.
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Used in various organic synthesis reactions.
Uniqueness
Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate is unique due to the presence of the bromophenylsulfonyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex molecules and in studies involving covalent modification of biomolecules.
Eigenschaften
Molekularformel |
C17H24BrNO4S |
|---|---|
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
tert-butyl 4-[(4-bromophenyl)sulfonylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrNO4S/c1-17(2,3)23-16(20)19-10-8-13(9-11-19)12-24(21,22)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 |
InChI-Schlüssel |
RUZDJNYWFIKKES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)
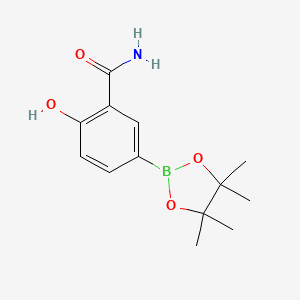

![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)
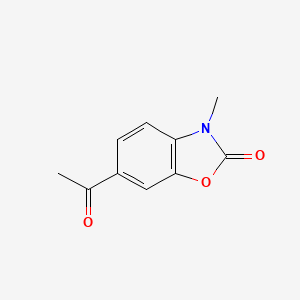
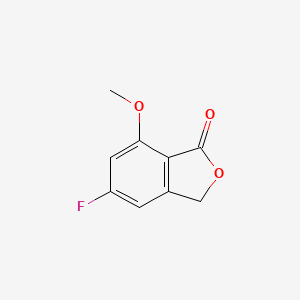
![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)

![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)


![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
